“6-Bromo-4H-imidazo[4,5-b]pyridine” is a chemical compound with the empirical formula C6H4BrN3. It has a molecular weight of 198.02 . This compound is a part of the imidazopyridine group, which is known to play a crucial role in numerous disease conditions .
The synthesis of “6-Bromo-4H-imidazo[4,5-b]pyridine” derivatives involves the condensation of 5-Bromo-2,3-diaminopyridine with a suitable aromatic aldehyde in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents . The alkylation reaction gives two regioisomers, N3 and N4 .
The molecular structure of “6-Bromo-4H-imidazo[4,5-b]pyridine” was elucidated based on different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .
The chemical reactions of “6-Bromo-4H-imidazo[4,5-b]pyridine” involve the reaction of the compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) which allows the isolation of the expected regioisomers compounds .
6-Bromo-4H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family, which is recognized for its significant presence in medicinal chemistry. This compound features a bromine atom at the 6-position and is characterized by its fused imidazole and pyridine rings. The imidazo[4,5-b]pyridine scaffold is notable for its diverse biological activities, including potential applications in drug development.
The compound can be classified under the broader category of heterocycles, specifically as an imidazo[4,5-b]pyridine derivative. It has been studied for its various chemical properties and biological activities, making it a subject of interest in synthetic organic chemistry and pharmacology. Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit a range of pharmacological effects, including antimicrobial and sedative properties .
The synthesis of 6-Bromo-4H-imidazo[4,5-b]pyridine can be achieved through various methods. One notable approach involves the use of a tandem reaction starting from 2-chloro-3-nitropyridine. This method employs environmentally friendly solvents such as water and isopropanol to facilitate the reaction. The process includes:
This method is praised for its simplicity and efficiency, requiring only one chromatographic purification step to obtain functionalized products with high yields .
The molecular structure of 6-Bromo-4H-imidazo[4,5-b]pyridine can be described by its fused ring system consisting of an imidazole ring connected to a pyridine. The compound's molecular formula is , with a molecular weight of approximately 227.07 g/mol.
Key structural features include:
6-Bromo-4H-imidazo[4,5-b]pyridine participates in various chemical reactions that expand its utility in synthetic chemistry:
These reactions are crucial for developing new derivatives with specific pharmacological profiles .
The mechanism of action for compounds derived from 6-Bromo-4H-imidazo[4,5-b]pyridine often involves interaction with biological targets such as enzymes or receptors. For instance:
Research into these mechanisms continues to evolve as more derivatives are synthesized and tested for efficacy against various biological targets .
The physical properties of 6-Bromo-4H-imidazo[4,5-b]pyridine include:
Chemical properties include:
These properties are essential for predicting behavior in biological systems and during synthetic procedures .
6-Bromo-4H-imidazo[4,5-b]pyridine finds applications primarily in medicinal chemistry due to its diverse pharmacological activities. Key applications include:
The ongoing research into this compound aims to explore further therapeutic potentials and optimize existing synthetic routes for improved efficiency and yield .
The core synthetic route to 6-bromoimidazo[4,5-b]pyridine derivatives relies on condensation reactions involving 5-bromo-2,3-diaminopyridine as the foundational precursor. This scaffold is typically constructed through cyclocondensation with carbonyl compounds, primarily aldehydes. In a representative procedure, refluxing 5-bromo-2,3-diaminopyridine with aromatic aldehydes (e.g., benzaldehyde) in dimethyl sulfoxide (DMSO) containing sodium metabisulfite (Na₂S₂O₅) yields 6-bromo-2-arylimidazo[4,5-b]pyridines. This method provides moderate to excellent yields (46–94%), though N-unsubstituted derivatives (e.g., 6-bromo-2-phenylimidazo[4,5-b]pyridine) typically form in lower yields (~46%) compared to their N-methylated counterparts (~86%) [8].
An optimized oxidative cyclization employs p-benzoquinone as an oxidant in ethanol/toluene mixtures, significantly improving yields for N-alkylated derivatives. Alternative approaches utilize ethyl cyanoacetate as a cyclizing agent under high-temperature conditions (42–83% yields) to afford cyano-functionalized imidazo[4,5-b]pyridines [7]. Microwave irradiation further enhances reaction efficiency, reducing time and improving yields (e.g., 82–88% for amination steps) compared to conventional heating [3] [7].
Table 1: Key Condensation Routes to 6-Bromoimidazo[4,5-b]pyridine Derivatives
Carbonyl Partner | Conditions | Product | Yield (%) | Ref |
---|---|---|---|---|
Benzaldehyde | DMSO, Na₂S₂O₅, Δ | 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 46 | [8] |
Benzaldehyde | EtOH/toluene, p-benzoquinone, Δ | 6-Bromo-1-methyl-2-phenylimidazo[4,5-b]pyridine | 86 | [8] |
Ethyl cyanoacetate | High temperature, neat | 6-Bromo-2-(cyanomethyl)imidazo[4,5-b]pyridine | 42–83 | [7] |
Aromatic aldehydes | MW, CH₃CN | 6-Bromo-2-aryl-N-H/N-alkyl derivatives | 82–88 | [3][7] |
N-Alkylation of the imidazo[4,5-b]pyridine core presents significant regioselectivity challenges due to the presence of multiple nucleophilic sites (N1, N3, N4). Phase-transfer catalysis (PTC) under solid-liquid conditions emerges as a critical strategy for achieving selective N-functionalization. Reactions of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with diverse halogenated agents (e.g., benzyl halides, ethyl bromoacetate) using PTC afford N3- and N4-regioisomers, while ethyl bromoacetate uniquely targets the N1 position [4].
The regiochemical outcome is heavily influenced by the electrophile’s structure:
Table 2: Regioisomer Distribution in PTC-Mediated N-Alkylation
Alkylating Agent | Primary Site(s) | Key Product(s) | Yield Range (%) | Ref |
---|---|---|---|---|
Benzyl bromide | N3 | 3-Benzyl-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 10–49 | [4] |
1-(Bromomethyl)-4-methylbenzene | N3/N4 | Mixture of N3 and N4 regioisomers | 10–49 | [4] |
Ethyl bromoacetate | N1 > N3, N4 | Ethyl (6-bromo-2-phenylimidazo[4,5-b]pyridin-1-yl)acetate | 10–49 | [4] |
The tautomeric equilibrium between 1H- and 3H-imidazo[4,5-b]pyridine forms complicates regioselective substitution. Alkylation reactions often generate mixtures of N1- and N3-regioisomers, as observed in PTC experiments with unsymmetrical alkyl dibromides [1] [4]. Factors governing regioselectivity include:
X-ray crystallography remains indispensable for unambiguous structural assignment. Studies confirm that alkylation of 6-bromo-2-phenylimidazo[4,5-b]pyridine with allyl bromide yields the N4-alkylated isomer (4-allyl-6-bromo-2-phenyl-4H-imidazo[4,5-b]pyridine), where the phenyl ring is coplanar with the heterocycle [dihedral angle = 0.4(1)°] [2]. Similar crystallographic analyses validate N3 vs. N4 connectivity in benzylated derivatives [4].
Recent advances emphasize sustainable synthesis using aqueous media and catalytic oxidants. A pivotal method employs molecular iodine (I₂) in water for the one-pot condensation of 5-bromo-2,3-diaminopyridine with aromatic aldehydes. This approach avoids toxic organic solvents, achieving good yields (e.g., 70–85%) while simplifying purification [1]. Key advantages include:
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9